3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid
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Overview
Description
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with methoxymethyl chloride in the presence of a base to form the methoxymethylpyrrolidine intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid can be compared with other pyrrolidine derivatives, such as:
3-(Pyrrolidin-1-yl)propanoic acid: This compound lacks the methoxymethyl group, which can affect its reactivity and binding properties.
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid: The presence of fluorine atoms can enhance the compound’s stability and bioactivity.
Propanoic acid, 3-[3-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]propoxy]-, methyl ester: This ester derivative has different solubility and reactivity characteristics compared to the parent compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-8-3-2-5-10(8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
XSIZMMORODWMCQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN1CCC(=O)O |
Origin of Product |
United States |
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